molecular formula C9H9NO4 B13874585 Methyl 2-(acetyloxy)-4-pyridinecarboxylate

Methyl 2-(acetyloxy)-4-pyridinecarboxylate

Cat. No.: B13874585
M. Wt: 195.17 g/mol
InChI Key: NITIJVKCPZBFLO-UHFFFAOYSA-N
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Description

Methyl 2-(acetyloxy)-4-pyridinecarboxylate is a pyridine derivative featuring two ester functional groups at positions 2 and 4 of the aromatic ring. The acetyloxy group (-OAc) at position 2 and the methoxycarbonyl group (-COOCH₃) at position 4 confer distinct physicochemical properties, such as moderate polarity and susceptibility to hydrolysis.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

methyl 2-acetyloxypyridine-4-carboxylate

InChI

InChI=1S/C9H9NO4/c1-6(11)14-8-5-7(3-4-10-8)9(12)13-2/h3-5H,1-2H3

InChI Key

NITIJVKCPZBFLO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=NC=CC(=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Hydroxylation of Methyl Isonicotinate to Methyl 2-Hydroxy-4-pyridinecarboxylate

One of the key steps is the regioselective introduction of a hydroxyl group at the 2-position of methyl isonicotinate. This can be achieved by:

  • Fluorine-mediated oxidation: According to a patented process, fluorine gas diluted with nitrogen can be bubbled through an aqueous or aqueous-organic solution of methyl isonicotinate under controlled temperature conditions (e.g., ice bath) to selectively oxidize the 2-position C-H bond to a hydroxyl group, yielding methyl 2-hydroxy-4-pyridinecarboxylate.

  • Reaction conditions:

    • Solvent: Water with a water-miscible organic solvent such as acetonitrile (ratio 1:1 to 4:1) to improve solubility.
    • pH control: Addition of alkali metal hydroxides (e.g., potassium hydroxide) to maintain the pyridine nitrogen in a non-protonated state and enhance solubility.
    • Temperature: Low temperature (ice bath) during fluorine bubbling to control reaction rate and selectivity.
    • Duration: Several hours (e.g., 3.5 hours) of fluorine gas bubbling.
  • Yield and purification: The hydroxylated product can be isolated by acidification and recrystallization, typically achieving yields around 60-80%.

Acetylation of the 2-Hydroxy Group

Once methyl 2-hydroxy-4-pyridinecarboxylate is obtained, the hydroxyl group can be converted into an acetyloxy group by acetylation:

  • Reagents: Acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
  • Conditions: Room temperature or mild heating, under anhydrous conditions to prevent hydrolysis.
  • Outcome: Formation of this compound with high selectivity and yield.

Alternative Synthetic Routes and Considerations

  • Direct acetylation of 2-hydroxy derivatives: Some protocols suggest that acetylation can be performed directly on 2-hydroxypyridine esters without isolation of the intermediate.
  • Use of protecting groups: To avoid side reactions, protecting groups on the pyridine nitrogen may be employed, although this is less common for this compound.
  • Halogenation-decarboxylation methods: While decarboxylative halogenation methods are well-established for modifying carboxylic acids, their direct application to this compound is limited due to the sensitivity of the ester and acetoxy groups.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product Yield (%) Notes
1 Hydroxylation Methyl isonicotinate F2/N2 gas, H2O/CH3CN solvent, KOH, ice bath Methyl 2-hydroxy-4-pyridinecarboxylate 60-80 Regioselective oxidation at 2-position
2 Acetylation Methyl 2-hydroxy-4-pyridinecarboxylate Acetic anhydride or acetyl chloride, base This compound >85 Mild conditions, high selectivity

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(acetyloxy)-4-pyridinecarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-hydroxy-4-pyridinecarboxylic acid and methanol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of pyridine N-oxide derivatives.

    Substitution: The acetyloxy group can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

Common Reagents and Conditions

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) is used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Substitution: Nucleophiles such as ammonia or ethanol in the presence of a base like triethylamine.

Major Products

    Hydrolysis: 2-Hydroxy-4-pyridinecarboxylic acid and methanol.

    Oxidation: Pyridine N-oxide derivatives.

    Substitution: Corresponding amides or esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(acetyloxy)-4-pyridinecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(acetyloxy)-4-pyridinecarboxylate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Methyl 2-Amino-4-Pyridinecarboxylate ()

Structural Differences :

  • Position 2: Amino (-NH₂) group instead of acetyloxy (-OAc).
  • Position 4 : Identical methoxycarbonyl (-COOCH₃) group.

Key Comparisons :

  • Reactivity: The amino group is nucleophilic and participates in condensation or hydrogen bonding, whereas the acetyloxy group is electrophilic and prone to hydrolysis or transesterification .
  • Basicity: The amino group increases basicity (pKa ~5–7 for pyridinamines), while the acetyloxy group reduces basicity due to electron-withdrawing effects.
  • Applications: Amino-substituted analogs are common in drug scaffolds (e.g., antitubercular agents), while acetyloxy derivatives may act as prodrugs or hydrolysis-sensitive intermediates .

4-Methoxy-Pyridine-2-Carboxylic Acid Amide ()

Structural Differences :

  • Position 2 : Carboxylic acid amide (-CONH₂) instead of acetyloxy (-OAc).
  • Position 4 : Methoxy (-OCH₃) group instead of methoxycarbonyl (-COOCH₃).

Key Comparisons :

  • Polarity : The amide group enhances polarity and hydrogen-bonding capacity compared to the acetyloxy ester.
  • Stability : Amides resist hydrolysis under physiological conditions, whereas acetyloxy esters are labile in acidic/basic environments .

Methyl 2-(2-Chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate ()

Structural Differences :

  • Core Structure : Fused imidazo-pyridine system vs. simple pyridine.
  • Substituents : Chlorine at position 2 of the pyridine ring and a complex imidazo moiety.

Key Comparisons :

  • Lipophilicity : The chlorine atom and fused ring system increase lipophilicity, enhancing membrane permeability compared to the acetyloxy derivative .
  • Reactivity : Chlorine facilitates nucleophilic aromatic substitution, while acetyloxy groups undergo elimination or hydrolysis.
  • Applications : Chlorinated heterocycles are prevalent in antiviral/anticancer agents, whereas acetyloxy esters may prioritize metabolic activation .

Biological Activity

Methyl 2-(acetyloxy)-4-pyridinecarboxylate, a pyridinecarboxylic acid derivative, has garnered attention for its diverse biological activities. This compound, with the molecular formula C11H13NO4, is characterized by a unique structure that includes both an acetyloxy group and a carboxylate moiety. This article explores its biological activities, including antimicrobial properties, anti-inflammatory effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is synthesized through the reaction of 2-(acetyloxy)-4-pyridinecarboxylic acid with methanol. The presence of the acetyloxy group enhances its solubility and reactivity, making it a valuable compound for various applications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. It has been effective in inhibiting the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in various experimental models. It inhibits the production of pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases .
  • Antioxidant Activity : this compound exhibits antioxidant activity, which can protect cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other pyridine derivatives:

Compound NameMolecular FormulaUnique Features
Methyl 2-pyridinecarboxylateC8H9NO2Lacks acetyloxy group; simpler structure
Methyl 3-pyridinecarboxylateC8H9NO2Different substitution pattern on the pyridine ring
Methyl 4-pyridinecarboxylateC8H9NO2Similar structure but different position of carboxyl group
Acetylsalicylic acid (Aspirin)C9H8O4Contains acetoxy group; used as an analgesic

The unique substitution pattern of this compound contributes to its distinct chemical reactivity and biological properties compared to these similar compounds.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 μg/mL, highlighting its potential as a natural preservative or therapeutic agent in treating bacterial infections.
  • Anti-inflammatory Mechanism : In a model assessing the anti-inflammatory effects, this compound was shown to reduce levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that the compound may modulate inflammatory pathways and could be useful in developing treatments for chronic inflammatory conditions .
  • Wound Healing Properties : Preliminary research has indicated that this compound may enhance wound healing processes by promoting cellular proliferation and migration in fibroblasts, suggesting its potential application in dermatological formulations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(acetyloxy)-4-pyridinecarboxylate, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis typically involves esterification and acetylation steps. A common approach is reacting 4-pyridinecarboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester, followed by acetylation of the hydroxyl group at the 2-position using acetyl chloride or acetic anhydride. Optimizing stoichiometry (e.g., excess acetylating agent) and temperature control (reflux at 80–100°C) can enhance yields. Monitoring intermediates via thin-layer chromatography (TLC) is critical .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the acetyl methyl group (~2.1–2.3 ppm in ¹H NMR, ~20–22 ppm in ¹³C NMR) and the pyridine ring protons (aromatic region at 7–8.5 ppm). The ester carbonyl appears at ~165–170 ppm in ¹³C NMR.
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1720–1740 cm⁻¹) and acetyl C=O (~1750–1770 cm⁻¹) confirm functional groups.
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragment ions (e.g., loss of acetyl or methoxy groups) validate the molecular formula .

Advanced Research Questions

Q. How does the acetyloxy group at the 2-position influence the compound’s stability under acidic or basic conditions compared to other pyridine esters?

  • Methodological Answer : The acetyloxy group is more labile under basic conditions due to nucleophilic attack on the ester carbonyl. Hydrolysis experiments (e.g., in NaOH/MeOH) reveal faster degradation compared to methoxy-substituted analogs. Under acidic conditions (e.g., HCl), the pyridine ring’s basicity may protonate, reducing reactivity. Stability studies using HPLC or kinetic assays (monitored at λ=254 nm) are recommended to compare degradation rates with structurally similar compounds .

Q. What strategies can resolve contradictions in byproduct identification during synthesis?

  • Methodological Answer :

  • Chromatographic Separation : Use preparative HPLC or column chromatography to isolate byproducts.
  • High-Resolution Mass Spectrometry (HRMS) : Assign exact masses to distinguish between isomers (e.g., acetyl vs. methoxy positional isomers).
  • Reaction Monitoring : In-situ techniques like ReactIR or variable-temperature NMR can track intermediate formation and identify side reactions (e.g., over-acetylation) .

Q. How does this compound interact with enzymes, and what assays are suitable for studying these interactions?

  • Methodological Answer : The compound may act as an enzyme inhibitor or substrate analog. For example:

  • Kinetic Assays : Measure changes in enzyme activity (e.g., acetylcholinesterase) using spectrophotometric methods (e.g., Ellman’s reagent for thiol detection).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity with enzymes like cytochrome P450 isoforms.
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes by aligning the acetyloxy group with catalytic pockets. Compare results with methyl 4-methoxypyridine-2-carboxylate to assess substituent effects .

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